molecular formula C19H29N3O B11458005 N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)pentyl)acetamide

N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)pentyl)acetamide

Cat. No.: B11458005
M. Wt: 315.5 g/mol
InChI Key: GJBAORMQCXCCHO-UHFFFAOYSA-N
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Description

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 1-bromopentane in the presence of a base such as potassium carbonate to introduce the pentyl group.

    Acylation: The final step involves the acylation of the alkylated benzodiazole with acetic anhydride to form N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentyl-1H-1,3-benzodiazol-2-ylmethanol
  • 1-Pentyl-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PENTYL]ACETAMIDE is unique due to its specific acetamide functional group, which can impart distinct biological and chemical properties compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C19H29N3O/c1-4-6-10-14-22-18-13-9-8-12-16(18)21-19(22)17(11-7-5-2)20-15(3)23/h8-9,12-13,17H,4-7,10-11,14H2,1-3H3,(H,20,23)

InChI Key

GJBAORMQCXCCHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(CCCC)NC(=O)C

Origin of Product

United States

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